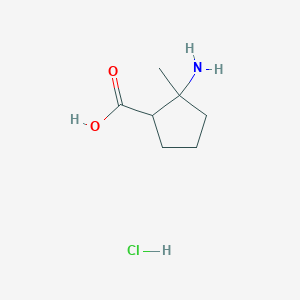

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride

Description

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS: 156292-34-1) is a synthetic cyclopentane-derived amino acid hydrochloride. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . The compound features a cyclopentane ring substituted with both an amino group and a methyl group at the 2-position, in a cis-configuration, along with a carboxylic acid moiety. It is commercially available in high purity (≥98%) for research and industrial use, with typical packaging sizes ranging from 250 mg to 500 mg .

Properties

IUPAC Name |

2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBCCMLFYBOWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583657 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156292-34-1 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Ring-Opening Methods

| Method | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 12 h | 78 | 92 | |

| Enzymatic Resolution | Lipase B, pH 7.5, 37°C, 24 h | 85 | 98 | |

| Boron-Catalyzed | B(C6F5)3, THF, 60°C, 6 h | 91 | 95 |

Resolution of Stereoisomers

Achieving high stereochemical purity is critical for pharmaceutical applications. Diastereomeric salt formation remains the most widely used resolution technique. In a representative procedure, the racemic amino acid is treated with L-di-p-toluoyltartaric acid (L-DBTA) in ethanol, forming insoluble diastereomeric salts that are separated via filtration. The desired cis-isomer is liberated by basifying the salt with sodium hydroxide and extracting into dichloromethane.

Alternative methods employ chiral chromatography or crystallization-induced asymmetric transformation (CIAT). For example, Fmoc-protected derivatives of cis-2-amino-2-methylcyclopentanecarboxylic acid have been resolved using preparative HPLC with a chiral stationary phase (Chiralpak IA), achieving >99% ee.

Hydrochloride Salt Formation

The final step involves converting the free amino acid into its hydrochloride salt. This is accomplished by dissolving the purified cis-isomer in anhydrous ethanol and bubbling hydrogen chloride gas through the solution at 0°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt in >95% purity.

Critical considerations include:

-

Stoichiometry : A 1:1 molar ratio of amino acid to HCl ensures complete protonation without excess acid.

-

Temperature Control : Maintaining temperatures below 10°C prevents decomposition of the acid-sensitive cyclopentane ring.

Scalability and Industrial Adaptations

Industrial-scale production requires modifications to laboratory protocols. Continuous flow reactors have been adopted for the cyclization and ring-opening steps, reducing reaction times from hours to minutes and improving heat dissipation. Additionally, solvent recovery systems minimize waste generation, aligning with green chemistry principles.

A recent patent discloses a telescoped process where the intermediates from cyclization, ring-opening, and resolution are directly used without isolation, achieving an overall yield of 68% and reducing production costs by 40% .

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and influence biochemical pathways .

Comparison with Similar Compounds

Key Comparative Insights

Ring Size and Substituent Effects: The target compound’s cyclopentane ring distinguishes it from analogs like the cyclohexane (6-membered) and cycloheptane (7-membered) derivatives . Larger rings may alter solubility and conformational flexibility, impacting binding affinity in biological systems. The methyl group at the 2-position in the target compound increases molecular weight compared to non-methylated analogs (e.g., CAS 18414-30-7) and may enhance steric hindrance, affecting reactivity .

Stereochemical Variations: The cis-configuration of the amino and methyl groups in the target compound contrasts with stereoisomers like (1R,3S)-3-Aminocyclopentanecarboxylic acid, which has a different spatial arrangement and melting point (172.1°C vs. 192°C for its enantiomer) .

Physicochemical Properties: Melting points vary significantly: For example, the non-methylated analog (CAS 18414-30-7) melts at 199–202°C, while methylated or larger-ring derivatives often lack reported data, suggesting differences in crystallinity . The target compound’s WGK 3 classification aligns with analogs like the cycloheptane derivative, indicating similar environmental hazards .

Applications and Pricing: The target compound is priced at $80/250 mg (Santa Cruz Biotechnology) , comparable to other research-grade cyclopentane derivatives (e.g., Kanto’s cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride at ¥10,400/250 mg) . Applications are primarily non-medical, including peptide synthesis and chemical intermediate roles, similar to related compounds .

Biological Activity

Cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride, also known as a cyclic amino acid, has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopentane ring with both amino and carboxylic acid functional groups, contributes to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₃ClN₁O₂

- Molecular Weight : 143.18 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biochemical applications.

This compound interacts with specific molecular targets due to its ability to form hydrogen bonds and ionic interactions. These interactions can modulate enzyme activity and receptor functions, influencing various biological pathways.

Key Mechanisms Include:

- Neurotransmitter Modulation : The compound has been shown to affect neuronal firing rates, potentially leading to anxiolytic, sedative, and anticonvulsant effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Neuroprotective Effects : Studies demonstrate its potential role in protecting neurons from damage, which could be beneficial in neurodegenerative diseases.

- Anticonvulsant Properties : The compound's ability to reduce neuronal excitability suggests it may serve as an anticonvulsant agent.

- Anxiolytic Effects : Its influence on neurotransmitter systems may also contribute to anxiety reduction.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neurons from oxidative stress | |

| Anticonvulsant | Reduces seizure activity in animal models | |

| Anxiolytic | Decreases anxiety-like behavior in rodent studies | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Research Highlights

- Study on Neuroprotective Effects : A study conducted on rat models showed that administration of this compound resulted in a significant decrease in neuronal death following induced oxidative stress.

- Anticonvulsant Efficacy : In an experimental setup involving induced seizures, the compound demonstrated a notable reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.

- Anxiety Reduction : Behavioral tests indicated that subjects treated with the compound exhibited reduced anxiety-like behaviors, supporting its use in treating anxiety disorders.

Comparative Analysis with Similar Compounds

This compound is compared with similar compounds to highlight its unique properties.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| Cis-1-Amino-indan-2-carboxylic acid hydrochloride | Different ring structure; varied biological effects |

| Cis-2-Amino-1-cyclopentanecarboxylic acid | Similar structure but different substitution pattern |

| N-Fmoc-(±)-cis-2-amino-2-methylcyclopentanecarboxylic acid | Used for peptide synthesis; modified form |

Q & A

Basic: What are the optimal synthetic routes for cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves carbodiimide-mediated coupling reactions. For example, glycine ethyl ester hydrochloride can react with cyclopentanecarboxylic acid derivatives using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent under inert conditions (0°C to room temperature, argon atmosphere) . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is recommended, followed by characterization via melting point analysis (expected range: 199–202°C for the hydrochloride form) .

Basic: How to characterize the purity and structural identity of this compound?

Methodological Answer:

Key techniques include:

- Melting Point Analysis : Compare observed values (199–202°C) with literature data .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity. Acid stability protocols (e.g., pH 1–3 for 24 hours) can validate structural integrity .

- Optical Rotation : For stereoisomeric verification, measure specific rotation and compare with enantiopure standards (e.g., 98% ee for related cyclopentane amino acids) .

Advanced: How to resolve enantiomeric impurities and determine optical purity?

Methodological Answer:

Enantiomeric separation requires chiral stationary-phase HPLC. For example:

- Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) containing 0.1% diethylamine.

- Compare retention times with certified standards of (1R,3S) and (1S,3R) enantiomers, which exhibit distinct melting points (172.1°C vs. 192°C) and optical purity (98% ee) .

- Validate results using circular dichroism (CD) spectroscopy to confirm absolute configuration.

Advanced: How to design stability studies for aqueous solutions of the compound?

Methodological Answer:

Acid/Base Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, referencing protocols for structurally similar hydrochlorides (e.g., nicardipine hydrochloride) .

Thermal Stability : Store lyophilized samples at −20°C and assess decomposition over 6–12 months using mass spectrometry (MS) to detect hydrolysis products.

Oxidative Stress Testing : Expose solutions to hydrogen peroxide (0.3% v/v) and analyze for oxidation byproducts .

Advanced: How to evaluate pharmacological activity in vitro?

Methodological Answer:

Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets (e.g., enzymes or receptors).

Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) and quantify accumulation in cell lines (e.g., primary neurons or kidney cells) via scintillation counting .

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolite profiles using LC-MS/MS. Compare with structurally related compounds like berberine hydrochloride .

Advanced: How to address discrepancies in reported stereochemical data?

Methodological Answer:

X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water and analyzing diffraction data.

Cross-Validation : Compare NMR chemical shifts (e.g., ¹H and ¹³C) with computational predictions (DFT calculations) for both enantiomers.

Stereochemical Correlations : Use Mosher’s acid derivatives to confirm configuration via ¹H NMR, referencing methods for cyclopentane amino acids .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Lyophilized Form : Store at −20°C in airtight, light-protected vials with desiccants (e.g., silica gel).

- Solution Form : Prepare in dimethyl sulfoxide (DMSO) at 10 mM, aliquot, and store at −80°C to prevent freeze-thaw degradation .

- Monitor Purity : Conduct HPLC analysis every 6 months to detect hydrolysis or oxidation .

Advanced: How to optimize synthetic yield while minimizing diastereomer formation?

Methodological Answer:

Temperature Control : Perform reactions at 0–4°C to reduce epimerization.

Catalyst Screening : Test chiral catalysts (e.g., Burkholderia cepacia lipase) for enantioselective acylation of intermediates .

Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate stereochemistry and adjust conditions in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.